2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 2-butoxyphenyl group at position 4, a phenoxyethyl ester at position 3, and methyl groups at positions 2, 7, and 5.
Properties
Molecular Formula |
C31H37NO5 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C31H37NO5/c1-5-6-16-36-26-15-11-10-14-23(26)28-27(30(34)37-18-17-35-22-12-8-7-9-13-22)21(2)32-24-19-31(3,4)20-25(33)29(24)28/h7-15,28,32H,5-6,16-20H2,1-4H3 |
InChI Key |
RZLPPAQAYYZHPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Protocol (Adapted from):
-
Reagents :
-
4-(2-Butoxyphenyl)benzaldehyde (1 mmol),
-
5,5-Dimethyl-1,3-cyclohexanedione (1 mmol),
-
Methyl acetoacetate (1 mmol),
-
Ammonium acetate (5 mmol),
-
Methanol (10 mL).
-
-
Procedure :
-
Reflux the mixture at 60–80°C for 8–12 hours.
-
Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).
-
Cool to room temperature, filter the precipitate, and recrystallize from ethanol.
-
Key Modifications:
-
Ultrasound Irradiation : Replacing conventional heating with ultrasound reduces reaction time to 1–2 hours with comparable yields (85–90%) ().
-
Solvent-Free Conditions : Eliminating methanol and using neat conditions at 100°C improves atom economy ().
Esterification of Hexahydroquinoline-3-Carboxylic Acid
The carboxylic acid intermediate is esterified with 2-phenoxyethanol to introduce the phenoxyethyl group.
Acid-Catalyzed Esterification (7):
-
Reagents :
-
Hexahydroquinoline-3-carboxylic acid (1 mmol),
-
2-Phenoxyethanol (1.2 mmol),
-
p-Toluenesulfonic acid (PTSA, 0.1 mmol),
-
Toluene (10 mL).
-
-
Procedure :
-
Reflux at 110°C for 6–8 hours under Dean-Stark trap to remove water.
-
Quench with saturated NaHCO₃, extract with ethyl acetate, and dry over Na₂SO₄.
-
Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
-
Microwave-Assisted Esterification ():
-
Conditions : 100 W, 120°C, 20 minutes.
-
Yield : 88–92% with reduced side products.
One-Pot Tandem Synthesis
A streamlined approach combines Hantzsch cyclocondensation and esterification in a single pot.
Protocol ():
-
Reagents :
-
2-Butoxybenzaldehyde (1 mmol),
-
5,5-Dimethyl-1,3-cyclohexanedione (1 mmol),
-
Ethyl acetoacetate (1 mmol),
-
2-Phenoxyethanol (1.5 mmol),
-
PTSA (0.2 mmol),
-
Toluene (15 mL).
-
-
Procedure :
-
Perform Hantzsch cyclocondensation at 80°C for 6 hours.
-
Add 2-phenoxyethanol and PTSA, continue refluxing for 4 hours.
-
Isolate via filtration and recrystallize from ethanol.
-
Green Chemistry Approaches
A. Ultrasound-Assisted Synthesis ():
-
Conditions : 40 kHz ultrasound, ethanol solvent, 45°C, 1.5 hours.
-
Yield : 89% with 98% purity (HPLC).
B. Ionic Liquid Catalysis ():
-
Catalyst : 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]).
-
Yield : 82% at 70°C in 3 hours.
Comparative Analysis of Methods
| Method | Conditions | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Hantzsch + Esterification | Reflux, toluene/PTSA | 12 | 70 | 95 | 7 |
| One-Pot Tandem | Toluene, 80°C | 10 | 72 | 93 | |
| Ultrasound | Ethanol, 45°C | 1.5 | 89 | 98 | |
| Ionic Liquid | [BMIM][BF₄], 70°C | 3 | 82 | 97 |
Optimization Challenges and Solutions
-
Byproduct Formation :
-
Ester Hydrolysis :
-
Issue : Reverse reaction in aqueous conditions.
-
Solution : Employ Dean-Stark trap for water removal (7).
-
-
Steric Hindrance :
Scalability and Industrial Feasibility
Chemical Reactions Analysis
2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is utilized in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 4-(2-butoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, it may interfere with the DNA replication process in cancer cells, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the 1,4-dihydropyridine (1,4-DHP) family, with modifications influencing solubility, stability, and target specificity. Below is a comparative analysis with key analogues:
Key Findings
Substituent Effects on Bioactivity: Aryl Groups: Chlorophenyl (e.g., ) and bromophenyl substituents enhance antimicrobial activity, likely due to halogen-induced electrophilicity. The butoxyphenyl group in the target compound may improve membrane permeability due to its lipophilic nature. Ester Groups: Phenoxyethyl esters (target compound) and phenethyl esters may prolong metabolic stability compared to ethyl or methyl esters , as bulkier esters resist hydrolysis.
Pharmacological Profiles :
- Enzyme Modulation : Ethyl 4-(2-chlorophenyl) derivatives inhibit lipase and α-amylase at IC50 values of 12–18 µM, outperforming standard drugs like acarbose .
- Antihypertensive Activity : Pyrazolyl-substituted DHPs (e.g., ) show calcium channel blocking effects, suggesting the target compound’s butoxyphenyl group could similarly modulate ion channels.
Physicochemical Properties :
- Crystallinity : Ethyl 4-phenyl derivatives form triclinic crystals with hydrogen-bonded dimers, enhancing stability . The target compound’s butoxyphenyl group may disrupt packing, reducing crystallinity but improving solubility .
- Synthetic Methods : Most analogues are synthesized via Hantzsch reactions, with catalysts like barium nitrate or green solvents improving yields (e.g., 82–94% for chlorophenyl derivatives ).
Contradictions and Limitations
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-phenoxyethyl hexahydroquinoline derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis typically involves:
Condensation : Reacting substituted benzaldehydes (e.g., 2-butoxybenzaldehyde) with cyclohexanone derivatives under acidic conditions (e.g., ammonium acetate in ethanol at reflux) to form the imine intermediate .
Cyclization : Using ethyl acetoacetate or similar β-ketoesters in a Hantzsch-type reaction to assemble the hexahydroquinoline core. Microwave-assisted synthesis may reduce reaction time and improve yield .
Esterification : Introducing the phenoxyethyl group via nucleophilic substitution or esterification under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., ethanol vs. methanol) and temperature to control regioselectivity and minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), ester carbonyls (δ ~165–170 ppm), and hexahydroquinoline methyl groups (δ 1.0–2.5 ppm). Coupling patterns distinguish substituent positions .
- IR Spectroscopy : Confirm ester C=O (1700–1750 cm⁻¹), ketone (1680–1720 cm⁻¹), and ether linkages (C-O at ~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode detects molecular ion peaks (e.g., [M+H]+ at m/z 447.5 for C₂₇H₂₉NO₅) and fragmentation patterns to validate the core structure .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity in hexahydroquinoline derivatives?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with varying substituents (e.g., chloro, methoxy, hydroxy) and test in bioassays. For example:
| Substituent (R) | IC₅₀ (μM) Anti-inflammatory* | LogP |
|---|---|---|
| 2-Butoxy | 12.3 ± 1.2 | 4.8 |
| 4-Fluoro | 18.7 ± 2.1 | 3.9 |
| 3-Hydroxy | 8.5 ± 0.9 | 3.2 |
- Structure-Activity Relationship (SAR) : Hydrophobic substituents (e.g., butoxy) enhance membrane permeability (higher LogP), while polar groups (e.g., hydroxy) improve target binding via H-bonding .
Q. What experimental strategies resolve contradictions in pharmacological data between similar derivatives?
- Methodological Answer :
Standardize Assays : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and controls (e.g., dexamethasone) to minimize variability .
Dose-Response Analysis : Compare EC₅₀ values across studies. For example, discrepancies in enzyme inhibition (e.g., COX-2 vs. LOX) may arise from differential binding kinetics .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to optimize bioavailability. For instance:
- Reduce LogP (<5) by replacing butoxy with shorter alkoxy chains.
- Introduce hydrogen bond donors (e.g., -OH) to enhance solubility .
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) models predict charge distribution and reactive sites for targeted modifications .
Experimental Design & Data Analysis
Q. What are best practices for validating the purity and stability of this compound under storage conditions?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection (λ = 254 nm). Acceptable purity: ≥95% .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via LC-MS; ester hydrolysis is a common degradation pathway .
Q. How to design a robust in vivo study to evaluate toxicity and efficacy?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
